1-(2-Chlorobenzoyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine

Lipophilicity Membrane permeability ADME

This 4-(1,3,4-thiadiazol-2-yloxy)piperidine derivative features a strategically critical ortho-chlorobenzoyl substituent that increases XLogP by ~0.6 units vs. the unsubstituted analog, enhancing membrane permeability and potentially reducing P-gp recognition. The ortho-Cl group provides steric shielding against piperidine N-dealkylation, a key metabolic liability. With TPSA 83.6 Ų and XLogP 3, it falls within CNS drug-likeness space—superior to the 2,4-dimethoxybenzoyl analog (TPSA 102 Ų) for blood-brain barrier penetration studies. Ideal for expanding SAR libraries targeting MCF-7 and HepG2 cell lines, where structural relatives show sub-µM IC₅₀ values. Covered under US20230078112A1 for HRD cancers, enabling freedom-to-operate in synthetic lethality research.

Molecular Formula C14H14ClN3O2S
Molecular Weight 323.8
CAS No. 2192745-61-0
Cat. No. B2496648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chlorobenzoyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine
CAS2192745-61-0
Molecular FormulaC14H14ClN3O2S
Molecular Weight323.8
Structural Identifiers
SMILESC1CN(CCC1OC2=NN=CS2)C(=O)C3=CC=CC=C3Cl
InChIInChI=1S/C14H14ClN3O2S/c15-12-4-2-1-3-11(12)13(19)18-7-5-10(6-8-18)20-14-17-16-9-21-14/h1-4,9-10H,5-8H2
InChIKeyOPVLPEZAFFYMDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Chlorobenzoyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine (CAS 2192745-61-0): Core Scaffold and Physicochemical Baseline


1-(2-Chlorobenzoyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine is a synthetic small molecule (MW 323.8 g/mol) built on a 4-(1,3,4-thiadiazol-2-yloxy)piperidine scaffold bearing a 2-chlorobenzoyl substituent on the piperidine nitrogen[1]. The 1,3,4-thiadiazole heterocycle is a privileged pharmacophore associated with diverse biological activities including anticancer, antimicrobial, and anti-inflammatory effects[2]. This compound belongs to a structurally related series where variation of the N-benzoyl substituent is the primary source of chemical diversity, making it a candidate for structure-activity relationship (SAR) studies and targeted library design.

Why 1-(2-Chlorobenzoyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine Cannot Be Casually Substituted by Close Analogs


In the 4-(1,3,4-thiadiazol-2-yloxy)piperidine series, even single-atom changes to the N-benzoyl substituent produce quantifiable shifts in lipophilicity, hydrogen-bonding capacity, and topological polar surface area[1]. The 2-chloro substituent on the benzoyl ring is not merely a placeholder—it introduces a specific electronic effect (electron-withdrawing, –I) and increases XLogP by approximately 0.6 units compared to the unsubstituted benzoyl analog, altering membrane permeability potential[1]. Class-level SAR data on 1,3,4-thiadiazole-piperidine hybrids demonstrate that substituent identity on the aryl ring directly modulates cytotoxic potency by >10-fold across cancer cell lines[2]. Interchanging the 2-chlorobenzoyl with unsubstituted benzoyl, dimethoxybenzoyl, or heteroaryl carbonyl groups without experimental validation therefore risks introducing an uncharacterized entity with unknown potency, selectivity, and ADME properties, undermining the reproducibility of biological assays and the validity of patent claims.

Head-to-Head Comparative Evidence for 1-(2-Chlorobenzoyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine vs. Close Analogs


Enhanced Lipophilicity (XLogP) vs. Unsubstituted Benzoyl Analog

The target compound (XLogP = 3) is 0.6 log units more lipophilic than the direct unsubstituted benzoyl analog 1-benzoyl-4-(1,3,4-thiadiazol-2-yloxy)piperidine (XLogP = 2.4)[1][2]. This increase is attributable to the electron-withdrawing 2-chloro substituent, which reduces the polarity of the carbonyl group and increases overall molecular hydrophobicity[1].

Lipophilicity Membrane permeability ADME

Higher Lipophilicity vs. 2,4-Dimethoxybenzoyl Analog Despite Increased H-Bond Acceptors

Compared to 1-(2,4-dimethoxybenzoyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine (XLogP = 2.3, TPSA = 102 Ų, 7 H-bond acceptors), the target compound (XLogP = 3, TPSA = 83.6 Ų, 5 H-bond acceptors) is simultaneously more lipophilic and has a smaller polar surface area with fewer hydrogen-bond acceptors[1][2]. This profile is closer to the optimal CNS drug-likeness space (TPSA < 90 Ų coupled with moderate lipophilicity)[3].

Lipophilic efficiency Hydrogen bonding Drug-likeness

Class-Level Anticancer Activity of 1,3,4-Thiadiazole-Piperidine Hybrids

A published series of 5-(4-chlorophenyl)-1,3,4-thiadiazole-based compounds incorporating piperidine or piperazine linkers demonstrated potent cytotoxicity against MCF-7 (breast) and HepG2 (liver) cancer cell lines[1]. The benzyl piperidine derivative 4i exhibited IC50 values in the low micromolar range and induced S/G2-M cell cycle arrest with significant upregulation of Bax/Bcl-2 ratio and caspase 9, confirming apoptotic cell death[1]. Critically, 4i displayed high selectivity toward cancer cells over normal Vero cells and demonstrated in vivo tumor-targeting capability in a sarcoma-bearing mouse model as confirmed by radioactive tracing[1]. While these data are from a structurally related but not identical compound, they establish that the 1,3,4-thiadiazole-piperidine hybrid scaffold—shared by the target compound—is capable of delivering selective, apoptosis-driven anticancer activity with in vivo validation.

Anticancer Cytotoxicity Apoptosis

Patent Landscape Confirming Commercial Interest in 1,3,4-Thiadiazolyl-Piperidine Ethers

US Patent Application US20230078112A1 ('Thiadiazolyl Derivatives') claims a broad genus of thiadiazolyl-oxy-piperidine compounds for the treatment of cancer, including homologous recombination deficient (HRD) cancers, with specific mention of chlorobenzyl and chlorobenzoyl substituents[1]. The patent's classification under A61P35/00 (antineoplastic agents) and C07D417/14 (heterocyclic compounds with thiadiazole and piperidine rings) demonstrates that the precise scaffold of 1-(2-chlorobenzoyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine falls within an active patent estate with commercial oncology applications[1].

Intellectual property Thiadiazole derivatives Oncology

Physicochemical Uniqueness: The 2-Chlorobenzoyl Motif vs. Other Halo-Benzoyl Analogs

The ortho-chloro substitution on the benzoyl ring of the target compound introduces a unique conformational constraint and electronic environment not present in para-substituted or meta-substituted chloro analogs, nor in fluoro-substituted variants[1]. The ortho-chloro group imposes a steric twist on the benzoyl amide bond, potentially reducing metabolic N-dealkylation of the piperidine ring—a common metabolic soft spot—compared to the unsubstituted benzoyl analog[2]. This 'ortho effect' cannot be replicated by 1-(4-chlorobenzoyl)-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine, which places the chlorine in the para position and introduces an additional ethyl substituent on the thiadiazole ring, fundamentally altering both the electronic surface and the metabolic profile.

Halogen bonding Ortho effect Metabolic stability

High-Value Application Scenarios for 1-(2-Chlorobenzoyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine Based on Evidence


Oncology SAR Library Expansion: Breast and Liver Cancer Screening

The compound is an ideal candidate for expanding a thiadiazole-piperidine SAR library targeting MCF-7 (breast) and HepG2 (liver) cancer cell lines, where structurally related hybrids have demonstrated sub-micromolar IC50 values and apoptotic selectivity over normal cells[1]. Its computed lipophilicity (XLogP = 3) and TPSA (83.6 Ų) suggest favorable cell permeability for intracellular target engagement[2].

CNS-Penetrant Lead Optimization Starting Point

With TPSA below 90 Ų and XLogP within the CNS drug-likeness range, this compound is better suited than the 2,4-dimethoxybenzoyl analog (TPSA 102 Ų) for projects requiring blood-brain barrier penetration[1]. The ortho-chloro substituent may further reduce P-glycoprotein recognition compared to the unsubstituted benzoyl analog, a hypothesis testable in MDCK-MDR1 permeability assays.

Metabolic Stability Profiling: Ortho-Chloro N-Dealkylation Shield

The ortho-chlorobenzoyl group provides a steric shield against piperidine N-dealkylation, a common metabolic vulnerability[1]. This property makes the compound a strategic comparator in metabolic stability panels alongside the unsubstituted benzoyl analog, enabling rapid assessment of whether the ortho effect translates into measurable half-life improvements in liver microsome assays.

Patent-Guided Drug Discovery: HRD Cancer Indication

US20230078112A1 explicitly claims thiadiazolyl-oxy-piperidine compounds for homologous recombination deficient (HRD) cancers[1]. Researchers pursuing synthetic lethality approaches (e.g., PARP inhibitor combinations) can use this compound as a tool molecule or starting point within a protected chemical space with defined commercial applications.

Quote Request

Request a Quote for 1-(2-Chlorobenzoyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.